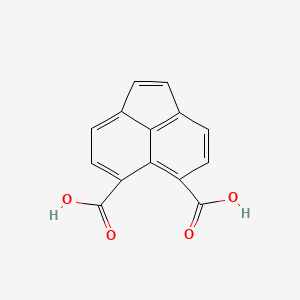

Acenaphthylene-5,6-dicarboxylic acid

Description

Properties

CAS No. |

63250-08-8 |

|---|---|

Molecular Formula |

C14H8O4 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

acenaphthylene-5,6-dicarboxylic acid |

InChI |

InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18) |

InChI Key |

BYQOHUFFIJIYDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In the first step, acenaphthene reacts with an alkali metal cyanate (e.g., sodium or potassium cyanate) in concentrated HF (≥90%) at temperatures between −10°C and +40°C to form acenaphthene-5-carboxylic acid amide. The HF acts as a Brønsted acid, facilitating electrophilic substitution at the 5-position of the acenaphthene framework.

The second step involves heating the intermediate to 60–120°C in a pressure-resistant autoclave, where intramolecular cyclization yields acenaphthene-5,6-dicarboxylic acid imide. Critical parameters include:

- HF Concentration : 98–100% HF ensures optimal reactivity and minimizes side reactions.

- Molar Ratios : A 20–40% excess of alkali metal cyanate relative to acenaphthene drives the reaction to completion.

- Reaction Time : 1–24 hours, depending on temperature.

Post-reaction, the imide is hydrolyzed to the dicarboxylic acid using hot aqueous alkali (e.g., NaOH) followed by acid precipitation. This method achieves yields of 65–71% for the imide intermediate, with HF recovery rates exceeding 90% due to its low water contamination.

Advantages and Limitations

Advantages :

- High regioselectivity for the 5,6-positions.

- Recoverable HF reduces environmental impact compared to traditional Friedel-Crafts catalysts like AlCl₃.

Limitations : - Requires specialized equipment resistant to HF corrosion (e.g., steel autoclaves).

- Safety risks associated with handling concentrated HF.

Comparative Analysis of Synthetic Methods

The following table contrasts the HF-mediated and enzymatic routes:

Chemical Reactions Analysis

Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acenaphthylene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .

Scientific Research Applications

Acenaphthene-5,6-dicarboxylic acid has applications in separation methods, industrial processes, and chemical synthesis.

Separation Science

Acenaphthene-5,6-dicarboxylic acid can be separated using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . HPLC methods can be scaled for preparative separation and are suitable for pharmacokinetics .

Industrial Applications

While the search results do not specifically mention industrial applications for acenaphthene-5,6-dicarboxylic acid, they do highlight the broader industrial applicability of related compounds and techniques. These include:

- Activation analysis Activation analysis, which involves exposing a sample to a stream of neutrons to create radioisotopes, can be used for quality control and the identification and measurement of trace elements .

- Applications of nanoparticles Nanoparticles have established and emerging applications in the chemical industry .

- Uses as a starting point for useful compounds Acenaphthene can be used as a starting point for the creation of many compounds including: biologics, steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins and plastics .

Chemical Synthesis

Acenaphthene-5,6-dicarboxylic acid imide can be synthesized by reacting acenaphthene with an alkali metal cyanate in hydrofluoric acid . Sodium cyanate or potassium cyanate are preferred alkali metal cyanates . The hydrofluoric acid, which serves as both a reaction medium and a reactant, should have a concentration of at least 90% by weight . The reaction can be performed in two steps, with the first step forming acenaphthene-5-carboxylic acid amide at lower temperatures, followed by a second step yielding acenaphthene-5,6-dicarboxylic acid imide at higher temperatures requiring pressure vessels . Hydrofluoric acid can be recovered after the reaction is complete, offering an advantage over methods using aluminum chloride .

Mechanism of Action

The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

Benzimidazole-5,6-dicarboxylic Acid

Molecular Formula : C₉H₆N₂O₄

Average Mass : 206.16 g/mol

Key Differences :

- Structure : Replaces the acenaphthylene core with a benzimidazole ring (a benzene fused to an imidazole), introducing two nitrogen atoms.

- Applications: Forms coordination polymers and metal-organic frameworks (MOFs) due to nitrogen’s chelating ability. highlights its use in silver(I) complexes with monoclinic crystal structures (space group C2/c) .

- Acidity : The benzimidazole ring enhances acidity compared to purely aromatic systems, influencing solubility and reactivity in aqueous conditions .

2,2'-Bipyridine-5,5'-dicarboxylic Acid

Molecular Formula : C₁₂H₈N₂O₄

Average Mass : 244.20 g/mol

Key Differences :

- Structure : Contains two pyridine rings linked by a single bond, with carboxylic acid groups at the 5- and 5'-positions.

- Applications : Acts as a versatile ligand in catalysis and photovoltaics. The bipyridine moiety stabilizes transition metals (e.g., Ru or Ir) in dye-sensitized solar cells .

- Electronic Properties : The conjugated bipyridine system enables strong π-π interactions, enhancing charge transport in optoelectronic devices compared to acenaphthylene derivatives .

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid

Molecular Formula : C₉H₁₀O₄

Average Mass : 182.17 g/mol

Key Differences :

- Structure : A strained bicyclic system with two carboxylic acid groups.

- Reactivity: The norbornene framework participates in Diels-Alder reactions, unlike acenaphthylene derivatives. Its exo,exo stereochemistry (noted in ) influences steric interactions in polymer synthesis .

- Applications: Used as a monomer for high-performance polymers with rigid backbones .

Naphthalene-2,6-dicarboxylic Acid and Derivatives

Example : Dimethyl naphthalene-2,6-dicarboxylate

Molecular Formula : C₁₄H₁₂O₄

Average Mass : 244.24 g/mol

Key Differences :

- Structure : A linear naphthalene core with ester groups at the 2- and 6-positions. Larger aromatic surface area than acenaphthylene derivatives.

- Applications : Serves as a precursor for liquid crystals and polyesters (e.g., polyethylene naphthalate, PEN). Derivatives like 4-(phenylmethoxy)-6-(phenylmethyl) ester (C₂₆H₂₀O₅, MW: 412.43 g/mol) exhibit modified solubility for specialty polymers .

Research Findings and Trends

- Catalytic Applications : Acenaphthylene-5,6-dicarboxylic imide demonstrates efficacy in Pd(II)-catalyzed C-H arylation, a reaction less explored in bicycloheptene or naphthalene analogs .

- Coordination Chemistry : Benzimidazole derivatives form stable Ag(I) complexes via N–Ag bonds, while bipyridine derivatives favor transition metals like Ru .

- Polymer Science : Naphthalene dicarboxylates yield thermally stable polymers, whereas acenaphthylene derivatives are emerging in conjugated systems for optoelectronics .

Q & A

Q. What are the optimal synthetic routes for acenaphthylene-5,6-dicarboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Pd(II)-catalyzed direct C-H arylation of acenaphthylene-5,6-dicarboxylic imide. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection, and solvent choice (e.g., DMA or DMF). Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. How can researchers purify this compound derivatives effectively?

Purification often involves recrystallization using solvent systems like acetic acid/water or ethanol/hexane. For complex mixtures, silica gel column chromatography with gradients of ethyl acetate and hexane is recommended. High-performance liquid chromatography (HPLC) with C18 columns and acidic mobile phases (0.1% TFA) resolves structurally similar impurities .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- FTIR : Confirm carboxylate stretching vibrations (~1700–1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm).

- XRD : Single-crystal X-ray diffraction resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding supramolecular assemblies .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models in aromaticity studies be resolved?

Discrepancies may arise from solvent effects or protonation states. Validate aromaticity using:

- NICS (Nucleus-Independent Chemical Shift) calculations to quantify ring currents.

- Elemental analysis to confirm stoichiometry.

- Variable-temperature NMR to assess dynamic effects. Cross-reference experimental IR peaks with DFT-simulated spectra (e.g., B3LYP/6-31G*) .

Q. What strategies are effective in designing coordination complexes with this compound for antimicrobial applications?

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity.

- Metal selection : Transition metals (Cu²⁺, Zn²⁺) show stronger antimicrobial activity due to redox activity.

- Bioactivity assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. Compare with free ligand activity to confirm metal-enhanced efficacy .

Q. How can computational methods predict the compound’s reactivity in Pd-catalyzed C-H activation?

- HOMO-LUMO analysis : Calculate frontier orbitals (e.g., DFT/B3LYP) to identify reactive sites. A narrow HOMO-LUMO gap (<3 eV) suggests higher electrophilicity.

- Transition state modeling : Use Gaussian or ORCA to simulate Pd insertion barriers.

- Solvent effect studies : COSMO-RS models predict solvation energies and regioselectivity .

Q. What methodologies optimize the synthesis of metal-organic frameworks (MOFs) using this compound?

- Solvothermal synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 100–120°C for 24–48 hours.

- Post-synthetic modification : Functionalize MOF pores with amine groups for gas adsorption tuning.

- PXRD and BET analysis : Confirm crystallinity and surface area (>500 m²/g) .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.